molecular formula C92H144N4O16Rh2S4 B060815 Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) CAS No. 179162-34-6

Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)

Cat. No. B060815
M. Wt: 1896.2 g/mol
InChI Key: VHPFUKPTIAZHHL-JOECBHQBSA-J
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Description

Dirhodium(II) complexes, including tetrakis variants, are well-known for their role in catalyzing a variety of chemical reactions, especially those requiring high enantioselectivity. These complexes are characterized by their unique structural configurations and have been utilized in numerous synthetic applications, including C-H activation, cyclopropanation, and oxidation reactions.

Synthesis Analysis

The synthesis of dirhodium(II) complexes typically involves ligand substitution reactions with dirhodium(II) acetate. For example, the synthesis of dirhodium(II) tetrakis(carboxamidates) with chiral ligands involves a straightforward ligand exchange, showcasing the flexibility in modifying the dirhodium core for specific catalytic activities (Doyle et al., 1993).

Molecular Structure Analysis

Dirhodium(II) complexes exhibit diverse molecular structures, often determined by X-ray crystallography. The structure of these complexes can significantly influence their catalytic properties. For instance, the molecular structure analysis of tetrakis(hydroxyacetato)bis(dimethyl sulfoxide)dirhodium(II) revealed a lantern-like dirhodium unit, highlighting the importance of ligand positioning and coordination for catalytic efficiency (Ye et al., 2017).

Chemical Reactions and Properties

Dirhodium(II) complexes are renowned for their catalytic capabilities in various chemical reactions. For example, dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] has been employed in enantioselective amidation of C-H bonds, demonstrating the complexes' utility in achieving high enantioselectivity (Yamawaki et al., 2002).

Scientific Research Applications

  • Asymmetric Synthesis

    • Summary of Application : This compound is used as a catalyst in asymmetric synthesis . Asymmetric synthesis is a method used in organic chemistry to synthesize chiral molecules. A chiral molecule is not superimposable on its mirror image.
  • C-H Activation

    • Summary of Application : This compound is also used in C-H activation , a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (X being any other atom).
  • Cyclopropanations

    • Summary of Application : The compound is used as a catalyst for asymmetric cyclopropanations . Cyclopropanation involves the formation of a cyclopropane ring, which is a three-membered carbon ring.
  • Stereoselective Reactions of Aryl- and Styryldiazoacetates

    • Summary of Application : This compound is used as a catalyst in stereoselective reactions of aryl- and styryldiazoacetates . These reactions are important in the synthesis of complex organic molecules with specific stereochemistry.
  • Enantioselective C-H Carbene Insertions

    • Summary of Application : This compound is also used in enantioselective C-H carbene insertions . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-carbene bond.
  • Asymmetric Cyclopropenation of Aryl Alkynes

    • Summary of Application : The compound is used as a catalyst for asymmetric cyclopropenation of aryl alkynes . Cyclopropenation involves the formation of a cyclopropene ring, which is a three-membered carbon ring.
  • Intermolecular C-H Olefination

    • Summary of Application : This compound is used as a catalyst in intermolecular C-H olefination . This reaction involves the formation of a carbon-carbon double bond (olefin) by replacing a carbon-hydrogen bond.
  • Asymmetric Cyclopropanations

    • Summary of Application : The compound is used as a catalyst for asymmetric cyclopropanations . Cyclopropanation involves the formation of a cyclopropane ring, which is a three-membered carbon ring.
  • Stereoselective Reactions of Aryl- and Styryldiazoacetates

    • Summary of Application : This compound is used as a catalyst in stereoselective reactions of aryl- and styryldiazoacetates . These reactions are important in the synthesis of complex organic molecules with specific stereochemistry.

Safety And Hazards

The compound is classified under GHS07. The hazard statements associated with it are H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and handle accidental contact or ingestion2.


Future Directions

While I couldn’t find specific future directions for this compound, its use as a catalyst in various chemical reactions suggests that it could have potential applications in the development of new synthetic methods and materials.


Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.


properties

IUPAC Name

(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPFUKPTIAZHHL-JOECBHQBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H144N4O16Rh2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470348
Record name Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1896.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)

CAS RN

179162-34-6
Record name Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(1-((4-alkyl(C11-C13)ph-sulfonyl)-(2R)-pyrrolidinecarboxylate)-di-Rh(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
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Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)

Citations

For This Compound
2
Citations
P Gamerdinger - 2023 - kops.uni-konstanz.de
This work discusses an enantioselective total synthesis of Ervatamia alkaloids. It relies on an enzyme-catalyzed desymmetrization approach for the installation of chirality. The indole …
Number of citations: 2 kops.uni-konstanz.de
ML Krátká - theses.cz
Nitroso-Diels-Alderova (NDA) reakce se využívá pro syntézu 3, 6-dihydro-1, 2-oxazinových derivátů, což jsou důležité meziprodukty v syntéze přírodních látek a biologicky aktivních …
Number of citations: 0 theses.cz

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